

Application Notes and Protocols for Automating ZINC Database Downloads

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Compound of Interest		
Compound Name:	ZINC	
Cat. No.:	B3047490	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The **ZINC** database is a comprehensive, free resource of commercially available compounds for virtual screening and drug discovery.[1][2] Containing billions of molecules, **ZINC** provides researchers with a vast chemical space to explore for identifying potential drug candidates.[2] [3] Manually downloading large subsets of this database can be a cumbersome and time-consuming task. This document provides detailed application notes and protocols for automating the download of **ZINC** database subsets using various scripting methods. These protocols are designed to enhance efficiency and reproducibility in computational drug discovery workflows.

Prerequisites

Before proceeding with the automated download protocols, ensure the following command-line tools are installed on your system:

- cURL: A command-line tool for transferring data with URLs.
- Wget: A computer program that retrieves content from web servers.
- PowerShell: A task automation and configuration management framework from Microsoft (for Windows users).



- aria2: A lightweight multi-protocol & multi-source command-line download utility that supports parallel downloads.[3]
- Python 3: A high-level programming language with libraries such as requests for making HTTP requests.

Installation instructions for these tools can be found on their respective official websites.

Protocols

This section outlines three primary methods for automating **ZINC** database downloads, ranging from using pre-generated scripts to fully programmatic approaches.

Protocol 1: Manual Script Generation and Execution

This protocol describes the standard method of using the **ZINC** CartBlanche web interface to select compound subsets and generate a download script.[3][4]

Experimental Protocol:

- Navigate to the ZINC Tranche Browser: Open a web browser and go to the CartBlanche
 Tranches page at https://cartblanche22.docking.org/.[3][4]
- Select 2D or 3D Representations: Choose between 2D (SMILES) or 3D (SDF, MOL2, etc.)
 compound representations based on your research needs.[3][5]
- Define Subsets: Use the interactive tranche browser to select subsets based on
 physicochemical properties such as molecular weight (MW) and calculated LogP.[3] You can
 select individual tranches or entire rows and columns. Pre-defined subsets like "Drug-like,"
 "Lead-like," and "Fragment-like" are also available from a dropdown menu.[3][4]
- Generate Download Script: Once you have selected your desired tranches, click the "Download" button. This will open a dialog where you can choose the file format (e.g., SDF, MOL2, SMILES, PDBQT) and the download method (cURL, wget, or PowerShell).[6]
- Download the Script: A shell script file (e.g., .sh for cURL/wget or .ps1 for PowerShell) will be downloaded to your computer.



Execute the Script:

- For cURL/wget (Linux/macOS): Open a terminal, navigate to the directory containing the downloaded script, make it executable (chmod +x .sh), and run it (./.sh).[7]
- For PowerShell (Windows): Open a PowerShell terminal, navigate to the script's directory, and execute it (..ps1).

Protocol 2: High-Throughput Parallel Downloading with aria2

For downloading a large number of tranches, using a parallel download manager like aria2 is highly recommended to significantly speed up the process and handle potential interruptions.[3]

Experimental Protocol:

- Generate a List of URLs: Follow steps 1-4 from Protocol 1. In the download dialog, instead of selecting a script, choose the "URLs" option. This will download a text file containing a list of all the URLs for the selected tranches.
- Prepare the URL List: Save the list of URLs to a file, for example, **zinc** urls.txt.
- Execute Parallel Download: Open a terminal and use the following aria2c command to download the files in parallel:

Replace with the number of concurrent downloads you want to perform (e.g., 5 or 10).

Protocol 3: Programmatic Searching and Downloading with Python

This protocol provides a more advanced method for programmatically searching for specific compounds and downloading their data using Python. This is particularly useful for retrieving data for a list of known **ZINC** IDs or SMILES strings. The CartBlanche interface provides an API-like endpoint for this purpose.[8]

Experimental Protocol:

 Prepare Input File: Create a text file (e.g., zinc_ids.txt) containing a list of ZINC IDs, one per line.



- Create Python Script: Use the following Python script to submit the ZINC IDs and download
 the corresponding data in a specified format (e.g., SMILES).
- Run the Script: Execute the Python script from your terminal (python download_zinc_data.py). The script will output the search results to a file named zinc_results.txt.

Data Presentation

The **ZINC** database is organized into various subsets to facilitate easier access to compounds with specific properties. The following tables summarize some of the key quantitative data about the **ZINC**22 database.

Table 1: Number of Molecules in **ZINC**22 by Source Catalog[3][4]

Source Catalog	Number of Molecules
Enamine REAL Database	~5 Billion
Enamine REAL Space	~29 Billion
WuXi	~2.5 Billion
Mcule	~128 Million
ZINC20 (in stock)	~4 Million
Total (2D)	~37 Billion
Total (3D)	~4.5 Billion

Table 2: Common **ZINC** Subsets and Their Characteristics

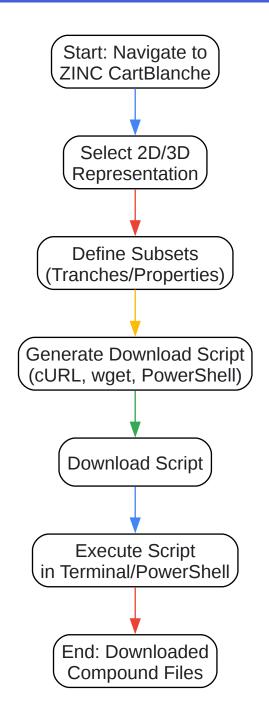


Subset Name	Description	Key Characteristics
Drug-like	Compounds that adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.	MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10
Lead-like	Smaller and less complex molecules that are good starting points for lead optimization.	150 ≤ MW ≤ 350, LogP ≤ 3.5, Rotatable bonds ≤ 7
Fragment-like	Small molecules used in fragment-based drug discovery.	MW < 250, LogP < 3, H-bond donors \leq 3, H-bond acceptors \leq 6
Natural Products	Compounds that are derived from natural sources.	Structurally diverse, often with high stereochemical complexity.

Visualizations

Diagram 1: Workflow for Manual Script Generation and Execution



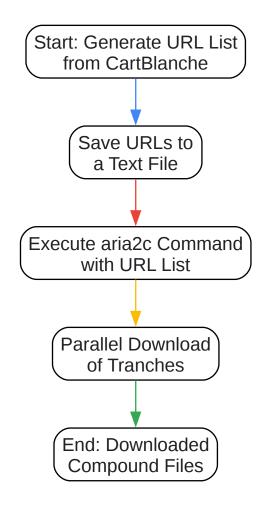


Click to download full resolution via product page

Caption: Manual download script generation workflow.

Diagram 2: Workflow for High-Throughput Parallel Downloading



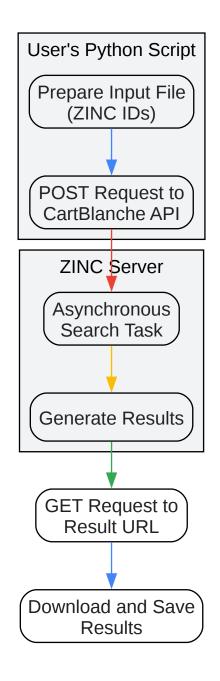


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Caption: Parallel download workflow with aria2.

Diagram 3: Logical Relationship for Programmatic Search and Download





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Caption: Programmatic search and download logic.

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